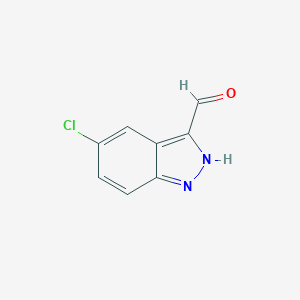

5-chloro-1H-indazole-3-carbaldehyde

描述

Structure

3D Structure

属性

IUPAC Name |

5-chloro-2H-indazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-5-1-2-7-6(3-5)8(4-12)11-10-7/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQELXOTYHCBYAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C=C1Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00622089 | |

| Record name | 5-Chloro-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102735-84-2 | |

| Record name | 5-Chloro-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physical and chemical properties of 5-chloro-1H-indazole-3-carbaldehyde

An In-depth Technical Guide to 5-chloro-1H-indazole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and structural properties of this compound. It includes key identifiers, physicochemical data, a detailed synthetic protocol, and insights into its reactivity and significance as a crucial intermediate in medicinal chemistry.

Compound Identification and Structure

This compound is an aromatic heterocyclic compound featuring an indazole core substituted with a chlorine atom at the 5-position and a formyl (aldehyde) group at the 3-position.[1] Its structure makes it a valuable building block, particularly in the synthesis of kinase inhibitors for drug discovery.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 102735-84-2[1][2][3][4] |

| Molecular Formula | C₈H₅ClN₂O[1][2][3][4] |

| Molecular Weight | 180.59 g/mol [2][3] |

| Canonical SMILES | C1=CC2=NNC(=C2C=C1Cl)C=O[4] |

| InChI Key | XQELXOTYHCBYAI-UHFFFAOYSA-N[2][4] |

| Synonyms | 5-Chloro indazole-3-carboxaldehyde, 5-Chloro-3-(1H)indazole carboxaldehyde[1][2] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. The data is a combination of experimentally determined and predicted values from various chemical databases.

| Property | Value |

| Appearance | Light yellow solid[4] |

| Melting Point | 216 °C[5] |

| Boiling Point (Predicted) | 391.7 ± 22.0 °C at 760 mmHg[2][6] |

| Density (Predicted) | 1.521 ± 0.06 g/cm³[2][6] |

| Flash Point (Predicted) | 190.7 ± 22.3 °C[2][6] |

| Vapor Pressure | 0 mmHg at 25°C[2][6] |

| pKa (Predicted) | 10.85 ± 0.40[4] |

Computed and Spectroscopic Data

Computational descriptors provide further insight into the molecule's characteristics relevant to drug design and development.

| Descriptor | Value |

| XLogP3 | 2.0[2] |

| Hydrogen Bond Acceptor Count | 2[4] |

| Topological Polar Surface Area (TPSA) | 45.8 Ų[3][4] |

| Refractive Index (Predicted) | 1.748[2][6] |

| Complexity | 188[3][4] |

| ¹H NMR (300 MHz, acetone-d6) | δ 13.28 (brs, 1H), 10.19 (s, 1H), 8.16 (dd, J = 2.0, 0.5 Hz, 1H), 7.75 (dd, J = 9.0, 0.5 Hz, 1H), 7.47 (dd, J = 9.0 Hz, J = 2.0 Hz, 1H)[5] |

Reactivity and Chemical Behavior

As a bioisostere of indole, the indazole ring system is of significant interest in medicinal chemistry.[7] The chemical reactivity of this compound is primarily dictated by the aldehyde group at the C3 position. The electron-withdrawing nature of the indazole ring, further enhanced by the chlorine atom at the 5-position, increases the electrophilicity of the aldehyde's carbonyl carbon. This makes it susceptible to nucleophilic attack, serving as a versatile handle for a wide range of chemical transformations to build more complex molecules.[8] It is a key intermediate for accessing a variety of polyfunctionalized 3-substituted indazoles, which are prominent scaffolds in the design of kinase inhibitors.[5][9]

Experimental Protocols: Synthesis

A common and optimized method for synthesizing 1H-indazole-3-carboxaldehyde derivatives is through the nitrosation of the corresponding indole precursor.[5][9]

Synthesis of this compound from 5-Chloro-indole

This procedure involves the reaction of 5-chloro-indole with a nitrosating mixture under mildly acidic conditions.[5][9]

Reagents and Equipment:

-

5-chloro-indole

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl, 2 N aq.)

-

Dimethylformamide (DMF)

-

Deionized water

-

Reaction flask with stirring

-

Syringe pump

-

Standard workup and purification apparatus (e.g., column chromatography, silica gel)

Detailed Procedure:

-

Preparation of Nitrosating Agent: In a reaction flask kept at 0 °C, a solution of sodium nitrite (NaNO₂, 8 equivalents) in deionized water is prepared.[9] To this, 2 N aqueous HCl (2.7 equivalents) is added slowly, and the mixture is maintained under an argon atmosphere for 10 minutes.[9]

-

Indole Addition: A solution of 5-chloro-indole (1 equivalent) in DMF is added to the nitrosating mixture at 0 °C over a period of 2 hours using a syringe pump.[9]

-

Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for 12 hours.[5][9]

-

Purification: The reaction is quenched and the product is extracted. The crude product is then purified by column chromatography on silica gel, typically eluting with a petroleum ether/ethyl acetate mixture (e.g., 8:2 ratio), to yield this compound as a solid.[5][9] This optimized procedure has been reported to achieve a high yield of 96%.[5]

Visualized Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound via the nitrosation of 5-chloro-indole.

Caption: Synthetic workflow for this compound.

References

- 1. pschemicals.com [pschemicals.com]

- 2. echemi.com [echemi.com]

- 3. This compound | C8H5ClN2O | CID 22055864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 6. Page loading... [wap.guidechem.com]

- 7. Page loading... [guidechem.com]

- 8. benchchem.com [benchchem.com]

- 9. pubs.rsc.org [pubs.rsc.org]

An In-Depth Technical Guide to 5-Chloro-1H-indazole-3-carbaldehyde: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-chloro-1H-indazole-3-carbaldehyde, a key heterocyclic intermediate in the development of novel therapeutics. This document details its physicochemical properties, provides a robust experimental protocol for its synthesis, and explores the burgeoning field of its derivatives as potent kinase inhibitors, particularly within the context of cancer research.

Core Molecular Data

This compound is a solid, typically light yellow or brown, at room temperature.[1] Its fundamental molecular properties are summarized in the table below, providing a quantitative foundation for its use in research and development.

| Property | Value | Reference |

| Molecular Formula | C₈H₅ClN₂O | [2] |

| Molecular Weight | 180.59 g/mol | [2] |

| CAS Number | 102735-84-2 | [2] |

| Exact Mass | 180.0090405 Da | [2] |

| Topological Polar Surface Area | 45.8 Ų | [2] |

| Complexity | 188 | [2] |

Synthesis Protocol: Nitrosation of 5-Chloro-indole

A highly efficient and optimized procedure for the synthesis of this compound involves the nitrosation of 5-chloro-indole.[3] This method provides a high yield and is adaptable to a variety of functionalized indoles.

General Procedure

The synthesis is carried out by the slow addition of a solution of 5-chloro-indole in dimethylformamide (DMF) to a nitrosating mixture of sodium nitrite (NaNO₂) and hydrochloric acid (HCl) in a water and DMF solution at 0 °C.[3]

Detailed Experimental Protocol

-

Preparation of the Nitrosating Mixture: In a reaction vessel, dissolve sodium nitrite (8 equivalents) and hydrochloric acid (2.7 equivalents) in a 5.3:3 mixture of water and DMF. Cool the solution to 0 °C.

-

Addition of the Indole Substrate: Slowly add a solution of 5-chloro-indole (1 equivalent, 303 mg, 2 mmol) in DMF to the nitrosating mixture over a period of 2 hours, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir for 12 hours at room temperature.

-

Purification: The resulting product is purified by column chromatography on silica gel, eluting with a mixture of petroleum ether and ethyl acetate (8:2). This procedure yields the pure this compound as a brown solid with a typical yield of 96% (344 mg).[3]

Therapeutic Potential: Indazole Derivatives as Kinase Inhibitors

The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives being investigated and developed as potent inhibitors of protein kinases.[4][5] These enzymes play a critical role in cellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.

Derivatives of this compound are being actively explored for their potential as anticancer agents. One notable study focused on a series of 1H-indazole-3-amine derivatives, which were evaluated for their inhibitory activities against various human cancer cell lines.[6][7]

Quantitative Analysis of Anticancer Activity

The antiproliferative effects of these indazole derivatives were quantified using the methyl thiazolyl tetrazolium (MTT) assay. The half-maximal inhibitory concentration (IC₅₀) values, representing the concentration of the compound required to inhibit 50% of cancer cell growth, were determined.

| Compound | Target Cell Line | Cancer Type | IC₅₀ (µM) |

| 6o | K562 | Chronic Myeloid Leukemia | 5.15[6][7] |

| 6o | HEK-293 | Normal Human Cell | 33.2[6][7] |

| 5k | Hep-G2 | Hepatoma | 3.32[6] |

| 5k | HEK-293 | Normal Human Cell | 12.17[6] |

Compound 6o demonstrated a promising inhibitory effect against the K562 cell line and exhibited significant selectivity for cancer cells over normal cells.[6][7] Further investigation suggested that its mechanism of action may involve the inhibition of Bcl2 family members and the p53/MDM2 pathway, leading to apoptosis and cell cycle arrest.[6][7]

Signaling Pathway Inhibition: The PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a crucial intracellular pathway that promotes cell survival and proliferation. Its hyperactivation is a common feature in many cancers, making it a prime target for anticancer drug development.[8] Indazole-based compounds have emerged as potent inhibitors of this pathway.[9]

The diagram below illustrates the logical flow of the PI3K/Akt/mTOR signaling cascade and the points of inhibition by indazole-derived compounds.

Figure 1: The PI3K/Akt/mTOR signaling pathway and inhibition by indazole derivatives.

Experimental Workflow: From Synthesis to Biological Evaluation

The development of novel therapeutic agents from a lead compound like this compound follows a structured experimental workflow. This process begins with the synthesis of a library of derivatives and progresses through various stages of biological evaluation to identify promising drug candidates.

Figure 2: A generalized experimental workflow for drug discovery using this compound.

References

- 1. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C8H5ClN2O | CID 22055864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Spectroscopic and Synthetic Profile of 5-chloro-1H-indazole-3-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic data for 5-chloro-1H-indazole-3-carbaldehyde, a key intermediate in medicinal chemistry. The document details the ¹H and ¹³C NMR data in a structured format and outlines the experimental protocols for data acquisition, serving as a vital resource for researchers engaged in the synthesis and characterization of indazole-based compounds.

¹H and ¹³C NMR Spectroscopic Data

The NMR spectra for this compound were recorded in acetone-d₆. The proton (¹H) NMR spectrum was acquired at 300 MHz and the carbon (¹³C) NMR spectrum at 75 MHz. The chemical shifts (δ) are reported in parts per million (ppm), and coupling constants (J) are in Hertz (Hz).

Table 1: ¹H NMR Data for this compound[1][2]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 13.28 | brs | - | NH |

| 10.19 | s | - | CHO |

| 8.16 | dd | 2.0, 0.5 | H-4 |

| 7.75 | dd | 9.0, 0.5 | H-7 |

| 7.47 | dd | 9.0, 2.0 | H-6 |

brs = broad singlet, s = singlet, dd = doublet of doublets

Table 2: ¹³C NMR Data for this compound[1][2]

| Chemical Shift (δ) ppm | Assignment |

| 187.5 | CHO |

| 144.6 | C-3 |

| 141.0 | C-7a |

| 130.0 | C-5 |

| 128.8 | C-4 |

| 122.5 | C-6 |

| 121.1 | C-3a |

| 113.5 | C-7 |

Experimental Protocols

The following section details the methodology for the synthesis and NMR analysis of this compound.

Synthesis of this compound[1][2]

The synthesis of this compound is achieved through the nitrosation of 5-chloro-indole. A solution of sodium nitrite in deionized water and DMF is treated with hydrochloric acid at 0 °C under an argon atmosphere. A solution of 5-chloro-indole in DMF is then added slowly to this mixture. The reaction is stirred for 12 hours at room temperature. The resulting product is purified by column chromatography on silica gel.[1][2]

NMR Spectroscopic Analysis[1]

NMR spectra were recorded on a 300 MHz spectrometer.[1] Samples were dissolved in acetone-d₆. Chemical shifts for ¹H NMR are referenced to the residual solvent peak of acetone-d₆ at δ 2.05 ppm.[1] For ¹³C NMR, the chemical shifts are referenced to the central peak of the acetone-d₆ multiplet at δ 29.84 ppm.[1]

Workflow and Structural Information

The following diagrams illustrate the experimental workflow for the synthesis and the structural assignment of the NMR signals.

Caption: Synthetic workflow for this compound.

References

- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

Spectroscopic Profile of 5-chloro-1H-indazole-3-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-chloro-1H-indazole-3-carbaldehyde is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a derivative of the indazole scaffold, a bioisostere of indole, it serves as a crucial intermediate in the synthesis of various biologically active molecules.[1][2] Indazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[1] A thorough understanding of the spectroscopic characteristics of this compound is fundamental for its unambiguous identification, purity assessment, and the structural elucidation of its subsequent derivatives. This guide provides an in-depth analysis of its spectroscopic data and the experimental protocols for its synthesis and characterization.

Spectroscopic Data Summary

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques. The data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS) are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for elucidating the carbon-hydrogen framework of the molecule. The spectra are typically recorded in deuterated acetone (acetone-d₆).[3][4]

Table 1: ¹H NMR Spectroscopic Data for this compound [3][4]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 13.28 | brs | - | NH |

| 10.19 | s | - | CHO |

| 8.16 | dd | 2.0, 0.5 | H4 |

| 7.75 | dd | 9.0, 0.5 | H7 |

| 7.47 | dd | 9.0, 2.0 | H6 |

Solvent: acetone-d₆, Spectrometer Frequency: 300 MHz

Table 2: ¹³C NMR Spectroscopic Data for this compound [3][4]

| Chemical Shift (δ) ppm | Assignment |

| 187.5 | C=O (aldehyde) |

| 144.6 | C3a |

| 141.0 | C7a |

| 130.0 | C5 |

| 128.8 | C4 |

| 122.5 | C6 |

| 121.1 | C3 |

| 113.5 | C7 |

Solvent: acetone-d₆, Spectrometer Frequency: 75 MHz

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the characteristic vibrational frequencies of the functional groups present in the molecule. The spectrum for this compound exhibits distinct peaks corresponding to the N-H, C=O, and aromatic C-H and C=C bonds.[3][4]

Table 3: Key IR Absorption Bands for this compound [3][4]

| Wavenumber (ν) cm⁻¹ | Description |

| 3243 | N-H stretching |

| 1659 | C=O stretching (aldehyde) |

| 1447 | Aromatic C=C stretching |

| 1333 | C-H bending |

| 1100 | C-N stretching |

| 926 | C-H out-of-plane bending |

| 798 | C-Cl stretching |

| 685 | Aromatic C-H out-of-plane bending |

Sample preparation: neat

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecule, confirming its elemental composition.[3][4]

Table 4: High-Resolution Mass Spectrometry Data for this compound [3][4]

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Formula |

| ESI⁻ | Calculated: 179.0012, Found: 179.0012 | [C₈H₄³⁵ClN₂O - H]⁻ |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following sections describe the synthesis and analytical procedures.

Synthesis of this compound[3][4]

The synthesis is achieved through the nitrosation of 5-chloro-indole.

Materials:

-

5-chloro-indole

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl, 2 N)

-

Deionized water

-

Dimethylformamide (DMF)

-

Petroleum ether

-

Ethyl acetate (EtOAc)

-

Silica gel for column chromatography

Procedure:

-

A solution of sodium nitrite (8 equivalents) in deionized water and DMF is prepared and cooled to 0 °C.

-

2 N HCl (2.7 equivalents) is slowly added to the cooled solution.

-

A solution of 5-chloro-indole (1 equivalent) in DMF is then added slowly to the nitrosating mixture at 0 °C over a period of 2 hours.

-

After the addition is complete, the reaction mixture is stirred at room temperature for 12 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the product is purified by column chromatography on silica gel, using a mixture of petroleum ether and ethyl acetate (8:2) as the eluent.

-

The pure compound is obtained as a brown solid.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra were recorded on a 300 MHz spectrometer.[3] Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak of acetone-d₆ (δH = 2.05, δC = 29.84).[3]

Infrared (IR) Spectroscopy: IR spectra were recorded with a universal ATR sampling accessory.[3] The data is reported in wavenumbers (cm⁻¹).[3]

High-Resolution Mass Spectrometry (HRMS): HRMS was performed using an orthogonal acceleration time-of-flight (oa-TOF) mass spectrometer equipped with an electrospray source in negative mode (ESI⁻).[4]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Synthesis and purification workflow for this compound.

References

- 1. Page loading... [guidechem.com]

- 2. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 4. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Purification of 5-chloro-1H-indazole-3-carbaldehyde by Column Chromatography

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, in-depth protocol for the purification of 5-chloro-1H-indazole-3-carbaldehyde utilizing silica gel column chromatography. The methodologies outlined herein are designed to ensure high purity and yield, critical for downstream applications in medicinal chemistry and drug development.

Introduction

This compound is a key synthetic intermediate in the development of various pharmacologically active molecules. Its purity is paramount for the success of subsequent synthetic steps and the accurate assessment of biological activity. Column chromatography is a robust and widely adopted technique for the purification of such organic compounds, enabling the separation of the target molecule from unreacted starting materials, byproducts, and other impurities. This document details the necessary materials, procedural steps, and underlying principles for the efficient purification of this compound.

Physicochemical Properties of this compound

A fundamental understanding of the physicochemical properties of the target compound is essential for developing an effective purification strategy.

| Property | Value | Source |

| Molecular Formula | C₈H₅ClN₂O | [1] |

| Molecular Weight | 180.59 g/mol | [1] |

| Appearance | Light yellow to brown solid | [2] |

| pKa (predicted) | 10.85 ± 0.40 | |

| Topological Polar Surface Area | 45.8 Ų | [1] |

The presence of the indazole core, a chloro substituent, and a carbaldehyde group imparts a moderate polarity to the molecule. This polarity dictates its interaction with the stationary and mobile phases in column chromatography.

Synthesis and Potential Impurities

This compound is commonly synthesized from 5-chloro-1H-indole via nitrosation.[2][3] Understanding the reaction pathway is crucial for identifying potential impurities that need to be removed during purification.

Primary Impurities:

-

Unreacted 5-chloro-1H-indole: The starting material for the synthesis.

-

Dimeric byproducts: Can form during the nitrosation reaction.

-

Other regioisomers: Depending on the synthetic route, minor isomers may be formed.

-

Degradation products: The aldehyde functionality can be susceptible to oxidation or other degradation pathways under certain conditions.

The chosen chromatographic method is designed to effectively separate the moderately polar product from the less polar starting material and other potential impurities.

Experimental Protocol: Column Chromatography

This protocol is based on established methods for the purification of this compound and related analogs.[2][3]

Materials and Equipment

-

Stationary Phase: Silica gel (230-400 mesh)

-

Mobile Phase Solvents: Petroleum ether (or hexanes) and Ethyl acetate (EtOAc), HPLC grade

-

Crude this compound

-

Chromatography column

-

Glass wool or cotton

-

Sand (acid-washed)

-

Beakers, flasks, and graduated cylinders

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

UV lamp (254 nm)

-

Fraction collection tubes

-

Rotary evaporator

Method Development with Thin-Layer Chromatography (TLC)

Prior to performing column chromatography, it is essential to determine the optimal solvent system using TLC. The goal is to achieve a retention factor (Rƒ) of approximately 0.2-0.3 for the target compound, which generally provides good separation on a column.

-

Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Spot the solution onto a TLC plate.

-

Develop the TLC plate in a chamber containing a mixture of petroleum ether and ethyl acetate. Start with a ratio of 8:2.

-

Visualize the spots under a UV lamp (254 nm).

-

Adjust the solvent ratio to achieve the target Rƒ value. Increasing the proportion of ethyl acetate will decrease the Rƒ.

A reported TLC analysis for this compound using petroleum ether/EtOAc (8:2) showed an Rƒ of 0.40.[2]

Column Preparation (Slurry Method)

-

Securely clamp the chromatography column in a vertical position.

-

Place a small plug of glass wool or cotton at the bottom of the column.

-

Add a thin layer (approx. 1 cm) of sand on top of the plug.

-

In a separate beaker, prepare a slurry of silica gel in the initial mobile phase (e.g., petroleum ether). The consistency should be pourable but not overly dilute.

-

Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.

-

Once the silica gel has settled, add another thin layer of sand on top to prevent disturbance of the stationary phase during sample and solvent addition.

-

Equilibrate the column by running several column volumes of the initial mobile phase through the packed silica gel.

Sample Loading (Dry Loading)

Dry loading is recommended for samples that are not readily soluble in the mobile phase.

-

Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

-

Add a small amount of silica gel (approximately 2-3 times the weight of the crude material) to the solution.

-

Concentrate the mixture using a rotary evaporator until a free-flowing powder is obtained.

-

Carefully add the powdered sample to the top of the prepared column.

Elution and Fraction Collection

-

Begin the elution with the mobile phase determined by TLC. For this compound, an isocratic elution with petroleum ether/ethyl acetate (8:2) has been shown to be effective.[2][3]

-

Maintain a constant flow of the mobile phase through the column.

-

Collect fractions in separate test tubes.

-

Monitor the separation by spotting the collected fractions on TLC plates and visualizing them under UV light.

-

Combine the fractions containing the pure product.

A study utilizing this mobile phase for the purification of this compound reported a yield of 96%.[3] For other, similar indazole-3-carboxaldehydes, variations of petroleum ether/EtOAc or CH₂Cl₂/EtOAc have also been successfully employed.[3]

Product Isolation

-

Combine the pure fractions in a round-bottom flask.

-

Remove the solvent using a rotary evaporator to yield the purified this compound as a solid.

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the purification process.

Caption: Workflow for the purification of this compound.

Conclusion

The column chromatography protocol detailed in this guide provides a reliable and efficient method for the purification of this compound. By carefully selecting the stationary and mobile phases based on preliminary TLC analysis and adhering to proper column packing and elution techniques, researchers can obtain the target compound with high purity, suitable for demanding applications in drug discovery and development.

References

Solubility Profile of 5-chloro-1H-indazole-3-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 5-chloro-1H-indazole-3-carbaldehyde, a heterocyclic aldehyde of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on providing a framework for determining its solubility. It includes a detailed experimental protocol for solubility assessment in various solvents, a structured table for data presentation, and a discussion of the predicted solubility based on the compound's structural features. This guide is intended to be a valuable resource for researchers working with this compound, enabling them to conduct their own solubility studies and effectively integrate this molecule into their research workflows.

Introduction

This compound is a substituted indazole derivative. The indazole scaffold is a prominent bicyclic heterocycle in medicinal chemistry, known to exhibit a wide range of biological activities. The solubility of a compound is a critical physicochemical property that influences its suitability for various applications, including its use in biological assays, formulation development, and as a reactant in chemical synthesis. Understanding the solubility of this compound in different solvent systems is therefore essential for its effective utilization in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties can provide initial insights into its likely solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₈H₅ClN₂O | [1][2][3] |

| Molecular Weight | 180.59 g/mol | [1][2] |

| Appearance | Light yellow solid | [2] |

| Predicted LogP | 2.03 | [2] |

| Topological Polar Surface Area | 45.8 Ų | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1][2] |

Note: LogP (octanol-water partition coefficient) is a measure of lipophilicity. A positive value suggests a preference for lipophilic environments.

Predicted Solubility Behavior

Based on its structure, this compound possesses both polar and non-polar characteristics. The indazole ring system with its nitrogen atoms and the aldehyde group can participate in hydrogen bonding, suggesting potential solubility in polar protic and aprotic solvents. The presence of the chlorophenyl ring, however, imparts significant non-polar character, which would favor solubility in organic solvents of lower polarity.

It is anticipated that the compound will exhibit limited solubility in water due to its relatively high LogP value and the presence of the hydrophobic chlorophenyl group. Good solubility is expected in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which are effective at solvating a wide range of organic molecules. Solubility in alcohols like ethanol and methanol is likely to be moderate. In non-polar solvents such as hexane, the solubility is expected to be low.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Observations |

| Water | 25 | |||

| Ethanol | 25 | |||

| Methanol | 25 | |||

| Acetone | 25 | |||

| Ethyl Acetate | 25 | |||

| Dichloromethane | 25 | |||

| Chloroform | 25 | |||

| Toluene | 25 | |||

| Hexane | 25 | |||

| Dimethyl Sulfoxide (DMSO) | 25 | |||

| N,N-Dimethylformamide (DMF) | 25 |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound. This protocol is adapted from standard laboratory procedures for solubility testing of solid organic compounds.[4][5]

5.1. Materials

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, acetone, ethyl acetate, DMSO, etc.)

-

Analytical balance

-

Vials or test tubes with caps

-

Vortex mixer or magnetic stirrer

-

Constant temperature bath or shaker

-

Centrifuge

-

Micropipettes

-

UV-Vis spectrophotometer or HPLC system

5.2. Experimental Workflow

Caption: Experimental workflow for determining the solubility of a solid compound.

5.3. Detailed Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 1.0 mL) of the different test solvents. The amount of solid should be sufficient to ensure that a saturated solution is formed and some undissolved solid remains.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that the dissolution equilibrium is reached. The shaking ensures continuous mixing.

-

-

Phase Separation:

-

After equilibration, remove the vials and centrifuge them at a high speed to pellet the undissolved solid.

-

Carefully withdraw a known volume of the clear supernatant using a micropipette. Be cautious not to disturb the solid pellet.

-

-

Quantification:

-

Dilute the aliquot of the supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.

-

Determine the concentration of this compound in the diluted sample using a validated analytical technique such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). A calibration curve should be prepared using standard solutions of the compound.

-

-

Calculation of Solubility:

-

Calculate the concentration of the compound in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in the desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Logical Flow for Qualitative Solubility Testing

For a rapid assessment of solubility, a qualitative approach can be employed. The following diagram illustrates a logical sequence for such tests.

Caption: Decision tree for the qualitative analysis of a compound's solubility.

Conclusion

While specific quantitative solubility data for this compound remains to be published, this technical guide provides researchers with the necessary tools to determine this crucial parameter. By following the detailed experimental protocol and utilizing the provided data presentation framework, scientists and drug development professionals can generate reliable solubility profiles for this compound. This will facilitate its effective use in further research, including chemical synthesis, biological screening, and formulation studies. The predicted solubility behavior, based on the compound's structure, serves as a useful starting point for solvent selection in these experimental investigations.

References

An In-depth Technical Guide to the Safety and Handling of 5-chloro-1H-indazole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 5-chloro-1H-indazole-3-carbaldehyde (CAS No. 102735-84-2). As a key intermediate and building block in medicinal chemistry, particularly in the development of kinase inhibitors, understanding its properties and handling requirements is crucial for ensuring laboratory safety and experimental integrity.[1][2]

Chemical and Physical Properties

This compound is a light yellow or brown solid.[1] Its key physical and chemical properties are summarized below.

| Property | Value | Source |

| CAS Number | 102735-84-2 | [3][4] |

| Molecular Formula | C₈H₅ClN₂O | [3][4] |

| Molecular Weight | 180.59 g/mol | [3][4] |

| Exact Mass | 180.0090 g/mol | [3] |

| Appearance | Light yellow / Brown solid | [1] |

| Boiling Point | 391.7 ± 22.0 °C (Predicted) | [3] |

| Density | 1.521 ± 0.06 g/cm³ (Predicted) | [3] |

| Flash Point | 190.7 ± 22.3 °C (Predicted) | [3] |

| Polar Surface Area | 45.8 Ų | [4] |

Safety and Hazard Information

2.1 GHS Hazard Classification (Anticipated)

Based on related compounds, the following GHS classifications should be considered.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[6] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[5][6] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[5][6] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[5][6] |

2.2 First Aid Measures

Standard first aid protocols should be followed in case of exposure.[7]

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[7][8]

-

Skin Contact: Wash off immediately with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. If skin irritation persists, call a physician.[7][8]

-

Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[7][8]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a physician or poison control center immediately.[7][8]

2.3 Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or chemical foam.[7]

-

Specific Hazards: Hazardous combustion products may include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas.[9]

-

Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) with pressure-demand and full protective gear.[7][9]

Handling, Storage, and Disposal

3.1 Safe Handling Safe handling is paramount to prevent exposure and contamination.

-

Handle in a well-ventilated place, preferably within a chemical fume hood.[3]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[3][7]

-

Avoid contact with skin, eyes, and clothing.[3]

-

Avoid the formation and inhalation of dust and aerosols.[3]

-

Wash hands thoroughly after handling.[8]

3.2 Storage Proper storage ensures the stability of the compound and the safety of the laboratory.

-

Store in a tightly closed container.[3]

-

Keep in a dry, cool, and well-ventilated place.[3]

-

Store apart from incompatible materials such as strong oxidizing agents and strong reducing agents.[7]

3.3 Accidental Release and Disposal

-

Accidental Release: For spills, wear appropriate PPE, ensure adequate ventilation, and prevent dust clouds. Sweep up the material, place it in a suitable, closed container for disposal, and clean the spill area thoroughly.[9][10]

-

Disposal: Chemical waste must be disposed of in accordance with local, regional, and national hazardous waste regulations.[11] Do not dispose of it down the drain or with regular trash.[12] The first rinse of any container that held the chemical should be collected as hazardous waste.[12]

Experimental Protocols

Synthesis of this compound via Nitrosation of Indole

The following protocol is adapted from an optimized procedure for the synthesis of 1H-indazole-3-carboxaldehyde derivatives.[1] This reaction converts the indole precursor into the desired indazole-3-carbaldehyde.

Reagents and Materials:

-

5-chloro-indole (starting material)

-

Sodium Nitrite (NaNO₂)

-

Hydrochloric Acid (HCl)

-

Dimethylformamide (DMF)

-

Water

-

Ethyl Acetate (EtOAc)

-

Petroleum Ether

-

Silica Gel for column chromatography

Procedure:

-

A nitrosating mixture is prepared using sodium nitrite (8 equivalents) and hydrochloric acid (2.7 equivalents) in a water:DMF solvent system.

-

A solution of 5-chloro-indole (1 equivalent, 2 mmol, 303 mg) in DMF is added slowly to the nitrosating mixture at 0 °C over 2 hours.

-

After the addition is complete, the reaction mixture is stirred at room temperature for 12 hours.

-

The reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

Upon completion, the product is extracted and purified by column chromatography on silica gel.

-

The column is eluted with a mixture of petroleum ether and ethyl acetate (8:2 ratio).

-

The pure compound is isolated as a brown solid (yield: 96%).[1]

Workflows and Logical Diagrams

The following diagrams illustrate key workflows for handling and synthesizing this compound.

References

- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. echemi.com [echemi.com]

- 4. This compound | C8H5ClN2O | CID 22055864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. Full collection of Hazard statements. In force from 17 October 2020 [msds-europe.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. angenechemical.com [angenechemical.com]

- 11. engineering.purdue.edu [engineering.purdue.edu]

- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]

Methodological & Application

Application Notes: The Versatile Role of 5-chloro-1H-indazole-3-carbaldehyde in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The compound 5-chloro-1H-indazole-3-carbaldehyde is a pivotal building block in the synthesis of a diverse array of bioactive molecules. Its unique chemical architecture, featuring a reactive aldehyde group appended to a 5-chloro-substituted indazole scaffold, makes it a valuable starting material for the development of novel therapeutic agents, particularly in the realm of oncology and kinase inhibition. The indazole core is recognized as a "privileged scaffold" in medicinal chemistry, as it can mimic the hydrogen bonding patterns of purines, enabling it to interact with the ATP-binding sites of various kinases.

Therapeutic Potential of this compound Derivatives

Derivatives synthesized from this compound have shown significant promise in several therapeutic areas:

-

Anticancer Activity: The indazole nucleus is a common feature in numerous approved and clinical-stage anticancer drugs. Derivatives of this compound are being explored as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation, survival, and metastasis. These include Polo-like kinase 4 (PLK4) and Epidermal Growth Factor Receptor (EGFR).

-

Kinase Inhibition: The indazole ring system is a key pharmacophore in many kinase inhibitors. The nitrogen atoms of the indazole can form critical hydrogen bonds within the hinge region of the kinase ATP-binding pocket, leading to potent and selective inhibition. The 5-chloro substituent can further enhance binding affinity and modulate the pharmacokinetic properties of the resulting inhibitor.

Data Presentation: In Vitro Antiproliferative Activity of Indazole Derivatives

The following tables summarize the in vitro anticancer activity of various indazole derivatives, highlighting their potency against different cancer cell lines. While not all of these compounds are direct derivatives of this compound, they showcase the therapeutic potential of the indazole scaffold.

Table 1: Antiproliferative Activity of Indazole Derivatives Against Various Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| 2f | 4T1 | Breast Cancer | 0.23 | [1][2] |

| A549 | Lung Cancer | 1.15 | [1][2] | |

| HepG2 | Liver Cancer | 0.80 | [1] | |

| MCF-7 | Breast Cancer | 0.34 | [1] | |

| 6o | K562 | Leukemia | 5.15 | [3] |

| A549 | Lung Cancer | >50 | [3] | |

| PC-3 | Prostate Cancer | 28.43 | [3] | |

| Hep-G2 | Liver Cancer | 19.56 | [3] | |

| C05 | IMR-32 | Neuroblastoma | 0.948 | [4][5] |

| MCF-7 | Breast Cancer | 0.979 | [4][5] | |

| H460 | Lung Cancer | 1.679 | [4][5] |

Table 2: Kinase Inhibitory Activity of Indazole-Based Compounds

| Compound | Target Kinase | IC50 (nM) | Reference |

| C05 | PLK4 | < 0.1 | [4][5] |

| Entrectinib | ALK | 12 | [6] |

| Compound 89 | Bcr-AblWT | 14 | [6] |

| Bcr-AblT315I | 450 | [6] |

Experimental Protocols

Detailed methodologies for key experiments involving the synthesis and evaluation of this compound and its derivatives are provided below.

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of this compound from 5-chloro-indole.

Materials:

-

5-chloro-indole

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Petroleum ether

-

Silica gel for column chromatography

Procedure:

-

Prepare a solution of sodium nitrite in deionized water at 0°C.

-

Slowly add a solution of hydrochloric acid to the sodium nitrite solution at 0°C.

-

Keep the resulting mixture under an inert atmosphere (e.g., argon) for 10 minutes before adding DMF.

-

Prepare a solution of 5-chloro-indole in DMF.

-

Add the 5-chloro-indole solution to the reaction mixture at 0°C.

-

Stir the reaction at room temperature for 12 hours.

-

Extract the resulting mixture with ethyl acetate.

-

Wash the organic layer with brine, dry over magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, eluting with a mixture of petroleum ether and ethyl acetate (e.g., 8:2) to yield pure this compound.

Protocol 2: General Procedure for the Synthesis of Indazole-Based Kinase Inhibitors via Suzuki Coupling

This protocol outlines a common method for elaborating the this compound core into more complex molecules using a Suzuki coupling reaction.

Materials:

-

5-bromo-1H-indazol-3-amine (as a representative starting material)

-

Substituted boronic acid or ester

-

Palladium catalyst (e.g., PdCl₂(dppf)₂)

-

Base (e.g., Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

-

To a reaction vessel, add 5-bromo-1H-indazol-3-amine, the desired boronic acid or ester, palladium catalyst, and base.

-

Add the solvent system (e.g., 1,4-dioxane/H₂O, 1:1).

-

Heat the reaction mixture at 90°C under a nitrogen atmosphere for 6 hours.

-

After completion, cool the reaction and perform a standard aqueous work-up.

-

Purify the crude product by column chromatography to obtain the desired coupled product.

Protocol 3: In Vitro Antiproliferative Assay (MTT Assay)

This protocol describes a standard method for evaluating the cytotoxic effects of synthesized compounds on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., A549, K562, PC-3, Hep-G2)

-

Human embryonic kidney cell line (HEK-293) for cytotoxicity evaluation in normal cells

-

Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Synthesized indazole derivatives

-

5-Fluorouracil (5-Fu) as a positive control

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

Procedure:

-

Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the synthesized indazole derivatives and the positive control (5-Fu) for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Dissolve the formazan crystals by adding DMSO to each well.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[3]

Mandatory Visualizations

The following diagrams illustrate key concepts related to the use of this compound in medicinal chemistry.

Caption: Synthetic utility of this compound.

Caption: Mechanism of action of an indazole-based PLK4 inhibitor.

References

- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 5-chloro-1H-indazole-3-carbaldehyde as a Key Intermediate for Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Its ability to act as a bioisostere of indole and form critical hydrogen bonds within the ATP-binding pocket of kinases makes it a valuable pharmacophore.[1] 5-chloro-1H-indazole-3-carbaldehyde is a key intermediate in the synthesis of a variety of 3-substituted indazole derivatives, providing a versatile platform for the development of potent and selective kinase inhibitors targeting critical signaling pathways in cancer and other diseases. The aldehyde functionality at the C3 position allows for diverse chemical modifications, including the formation of alkenes via Wittig or Knoevenagel reactions, which is a key step in the synthesis of several kinase inhibitors.[1]

This document provides detailed application notes and protocols for the use of this compound in the synthesis of kinase inhibitors, with a focus on Vascular Endothelial Growth Factor Receptor (VEGFR) and Polo-like Kinase 4 (PLK4) inhibitors.

Data Presentation: Inhibitory Activity of Indazole-Based Kinase Inhibitors

The following table summarizes the in vitro inhibitory activities of representative indazole-based kinase inhibitors.

| Compound/Drug Name | Target Kinase(s) | IC50/Ki (nM) | Cell Line (for cellular IC50) | Cellular IC50 (µM) |

| Axitinib | VEGFR-1, -2, -3 | 0.1, 0.2, 0.1-0.3 | - | - |

| Indazole-based PLK4 Inhibitor (C05) | PLK4 | < 0.1 | IMR-32 (neuroblastoma) | 0.948 |

| MCF-7 (breast cancer) | 0.979 | |||

| H460 (non-small cell lung cancer) | 1.679 | |||

| Indazole-based PLK4 Inhibitor (K22) | PLK4 | 0.1 | MCF-7 (breast cancer) | 1.3 |

| Indazole-based FGFR Inhibitor (Compound 105) | FGFR1, -2, -3, -4 | 0.9, 2.0, 2.0, 6.1 | - | - |

| Indazole-based MEK4 Inhibitor (Compound 6ff) | MEK4 | 15.0 (enzymatic) | - | 0.642 (cellular) |

| Indazole-based EGFR/VEGFR-2 Inhibitor (Compound 8h) | EGFR, VEGFR-2 | 23 (MCF-7), 25 (HCT-116) | MCF-7, HCT-116 | - |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the key intermediate, this compound, from 5-chloro-1H-indole via a nitrosation reaction.

Materials:

-

5-chloro-1H-indole

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Deionized water

-

Ethyl acetate

-

Petroleum ether

-

Silica gel for column chromatography

Procedure:

-

Prepare a solution of sodium nitrite in deionized water.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of hydrochloric acid to the sodium nitrite solution while maintaining the temperature at 0 °C.

-

Stir the mixture for 10-15 minutes.

-

In a separate flask, dissolve 5-chloro-1H-indole in an appropriate solvent.

-

Slowly add the 5-chloro-1H-indole solution to the freshly prepared nitrous acid solution at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to obtain this compound as a solid.[1]

Protocol 2: Synthesis of a VEGFR Inhibitor Intermediate via Wittig Reaction

This protocol outlines the synthesis of a key vinyl-indazole intermediate, a precursor to Axitinib-like molecules, from a 6-halo-1H-indazole-3-carbaldehyde, a close analog of the 5-chloro derivative. The same chemistry is applicable to the 5-chloro starting material.[2]

Materials:

-

6-iodo-1H-indazole-3-carbaldehyde (or this compound)

-

(Pyridin-2-ylmethyl)triphenylphosphonium chloride

-

Potassium tert-butoxide

-

Anhydrous Tetrahydrofuran (THF)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), suspend (pyridin-2-ylmethyl)triphenylphosphonium chloride in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Add potassium tert-butoxide portion-wise to the suspension. The color of the mixture will change, indicating the formation of the ylide.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

-

In a separate flask, dissolve 6-iodo-1H-indazole-3-carbaldehyde in anhydrous DMF.

-

Cool the ylide solution back to 0 °C and slowly add the solution of the indazole-3-carbaldehyde.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, quench the reaction with water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired (E)-6-iodo-3-(2-(pyridin-2-yl)vinyl)-1H-indazole.

Signaling Pathways and Experimental Workflows

Synthetic Workflow for Indazole-Based Kinase Inhibitors

Caption: Synthetic pathway from 5-chloro-1H-indole to a final kinase inhibitor.

VEGFR Signaling Pathway

Caption: Simplified VEGFR signaling pathway inhibited by indazole-based drugs.[3][4]

PLK4-Mediated Centrosome Duplication Pathway

Caption: Key steps in PLK4-mediated centrosome duplication.[5][6]

References

- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN103387565B - The preparation method of Axitinib - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PLK4: Master Regulator of Centriole Duplication and Its Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

synthesis of 5-chloro-1H-indazole-3-carbaldehyde derivatives and their biological activity

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and biological evaluation of novel 5-chloro-1H-indazole-3-carbaldehyde derivatives. The protocols detailed below are intended to guide researchers in the development of new therapeutic agents, with a focus on anticancer and antimicrobial applications.

Introduction

Indazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for a wide range of pharmacological activities, including anti-inflammatory, antitumor, and antimicrobial properties. The this compound scaffold serves as a versatile starting material for the synthesis of various derivatives, such as Schiff bases and hydrazones, which have shown promise as potent biological agents. This document outlines the synthesis of these derivatives and summarizes their evaluated anticancer and antimicrobial activities.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives, primarily Schiff bases and hydrazones, begins with the preparation of the core aldehyde. A general synthetic pathway involves the reaction of the aldehyde with various primary amines or hydrazides.

A general synthetic scheme for the preparation of Schiff base and hydrazone derivatives of this compound is presented below. The synthesis is a straightforward condensation reaction.

// Reactants Indazole_Aldehyde [label="this compound"]; Amine_Hydrazide [label="Primary Amine (R-NH2) or\nHydrazide (R-CONHNH2)"];

// Reaction Conditions Solvent_Catalyst [label="Ethanol, Acetic Acid (cat.)", shape=ellipse, style=filled, fillcolor="#FFFFFF"];

// Products Schiff_Base [label="Schiff Base Derivative", shape=box, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hydrazone [label="Hydrazone Derivative", shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Workflow Indazole_Aldehyde -> Solvent_Catalyst; Amine_Hydrazide -> Solvent_Catalyst; Solvent_Catalyst -> Schiff_Base [label=" forms"]; Solvent_Catalyst -> Hydrazone [label=" forms"]; }

Some indazole derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. T[1][2]his is often associated with the modulation of pro-apoptotic and anti-apoptotic proteins.

The antimicrobial mechanism of action for many heterocyclic compounds, including indazoles, can involve the inhibition of essential microbial enzymes, such as DNA gyrase, which is crucial for bacterial DNA replication.

Conclusion

The this compound scaffold is a valuable starting point for the development of novel anticancer and antimicrobial agents. The synthetic protocols provided herein are straightforward and can be adapted for the generation of a diverse library of Schiff base and hydrazone derivatives. The biological data, while still emerging for this specific subclass of indazoles, indicates a promising potential for these compounds. Further research, including extensive structure-activity relationship (SAR) studies and in vivo efficacy evaluations, is warranted to fully explore the therapeutic utility of these derivatives.

References

Application Note: A Robust Protocol for the Synthesis of 5-Chloro-1H-indazole-3-carbaldehyde via Nitrosation of 5-Chloroindole

Introduction Indazole derivatives are pivotal structural motifs in medicinal chemistry, notably as kinase inhibitors for therapeutic applications.[1][2] The 1H-indazole-3-carbaldehydes are particularly valuable as key intermediates for the synthesis of a diverse range of 3-substituted indazoles.[1][2] This application note details an optimized and direct protocol for the synthesis of 5-chloro-1H-indazole-3-carbaldehyde from 5-chloroindole through a nitrosation reaction. This method is advantageous due to its mild reaction conditions and high yield, providing a reliable route for researchers in drug discovery and development.[3][4]

The transformation from an indole to an indazole scaffold represents a significant strategy in the design of bioactive molecules. Indazoles are considered bioisosteres of indoles and possess the ability to form strong hydrogen bonds within the hydrophobic pockets of proteins, a property that has been exploited in the development of marketed drugs such as axitinib and pazopanib.[5]

Reaction Principle The synthesis proceeds via a multi-step pathway initiated by the nitrosation of the C3 position of the indole ring to form an oxime intermediate. This is followed by the addition of water at the C2 position, which instigates the opening of the indole ring. The reaction concludes with a subsequent ring-closure to form the stable 1H-indazole-3-carbaldehyde product.[1][5] A critical aspect of this protocol is the slow addition of the indole substrate to the nitrosating mixture. This approach maintains a low concentration of the nucleophilic indole, which is crucial for minimizing the formation of dimeric side products and favoring the desired reaction pathway.[1]

Experimental Protocol

Materials and Reagents

-

5-Chloroindole

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl, 2 N aqueous solution)

-

N,N-Dimethylformamide (DMF)

-

Deionized water

-

Ethyl acetate (EtOAc)

-

Petroleum ether

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Argon gas supply

-

Standard laboratory glassware

-

Syringe pump

-

Ice bath

-

Magnetic stirrer

Procedure

-

Preparation of the Nitrosating Mixture:

-

In a round-bottom flask under an argon atmosphere, dissolve sodium nitrite (550 mg, 8 mmol, 8 equivalents) in deionized water (4 mL) and N,N-Dimethylformamide (DMF) (3 mL).

-

Cool the flask to 0 °C using an ice bath.

-

Slowly add 2 N aqueous hydrochloric acid (1.33 mL, 2.7 mmol, 2.7 equivalents) to the solution at 0 °C.

-

Stir the resulting mixture under argon for 10 minutes at 0 °C.

-

-

Preparation of the 5-Chloroindole Solution:

-

In a separate flask, prepare a solution of 5-chloroindole (303 mg, 2 mmol, 1 equivalent) in DMF (3 mL).[3]

-

-

Reaction Execution:

-

Work-up and Purification:

-

Upon completion of the reaction, extract the mixture three times with ethyl acetate.

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[3]

-

Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (8:2) as the eluent to yield the pure this compound.[3]

-

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material | 5-Chloroindole | [3] |

| Molecular Weight of Starting Material | 151.59 g/mol | N/A |

| Amount of Starting Material | 303 mg (2 mmol) | [3] |

| Product | This compound | [3] |

| Molecular Weight of Product | 180.58 g/mol | N/A |

| Yield (mass) | 344 mg | [3] |

| Yield (%) | 96% | [3] |

| Reaction Time | 12 hours | [3] |

| Reaction Temperature | Room Temperature (after addition at 0 °C) | [3] |

| TLC Rf | 0.40 (petroleum ether/EtOAc, 8:2) | [3] |

| Appearance | Brown solid | [3] |

Visualizations

Reaction Pathway

Caption: Reaction pathway for the nitrosation of 5-chloroindole.

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. pubs.rsc.org [pubs.rsc.org]

Application Notes and Protocols for the Derivatization of 5-chloro-1H-indazole-3-carbaldehyde in Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Specifically, 5-chloro-1H-indazole-3-carbaldehyde serves as a crucial intermediate for the synthesis of a diverse range of derivatives with significant therapeutic potential, particularly as kinase inhibitors in oncology.[1] The presence of a reactive aldehyde group at the 3-position allows for a variety of chemical transformations, enabling the exploration of structure-activity relationships (SAR) and the development of potent and selective drug candidates. This document provides detailed protocols for the derivatization of this compound and summarizes the biological activities of its derivatives.

Key Derivatization Strategies and Protocols

The aldehyde functionality of this compound is amenable to several classical and modern organic reactions, providing access to a wide array of derivatives. Key strategies include Knoevenagel condensation, reductive amination, and the formation of Schiff bases, which can be further cyclized.

Protocol 1: Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Derivatives

The Knoevenagel condensation is a versatile method for forming carbon-carbon bonds by reacting an aldehyde with an active methylene compound. This reaction is instrumental in creating α,β-unsaturated systems, which are common pharmacophores in anticancer agents.

General Procedure:

A mixture of this compound (1.0 eq.), an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0-1.2 eq.), and a catalytic amount of a base (e.g., piperidine, DBU) is stirred in a suitable solvent (e.g., ethanol, water) at room temperature or under reflux. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the product is typically isolated by filtration or extraction.

Detailed Experimental Protocol (Example with Malononitrile):

-

To a solution of this compound (1.80 g, 10 mmol) in ethanol (30 mL), add malononitrile (0.66 g, 10 mmol).

-

Add a catalytic amount of piperidine (3-4 drops) to the mixture.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).

-

Upon completion, a solid precipitate is expected to form. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

Dry the product under vacuum to yield the desired 2-((5-chloro-1H-indazol-3-yl)methylene)malononitrile.

Protocol 2: Reductive Amination for the Synthesis of Amine Derivatives

Reductive amination is a powerful method for the synthesis of secondary and tertiary amines from aldehydes. This one-pot reaction involves the formation of an imine intermediate, which is then reduced in situ.

General Procedure:

This compound (1.0 eq.) and a primary or secondary amine (1.0-1.2 eq.) are stirred in a suitable solvent (e.g., methanol, dichloromethane). A reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride) is then added, and the reaction is stirred until completion.

Detailed Experimental Protocol (Example with Aniline):

-

In a round-bottom flask, dissolve this compound (1.80 g, 10 mmol) in methanol (40 mL).

-

Add aniline (0.93 g, 10 mmol) to the solution and stir at room temperature for 1 hour to form the imine intermediate.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add sodium borohydride (0.42 g, 11 mmol) in portions.

-

Allow the reaction to warm to room temperature and stir for an additional 4-6 hours. Monitor by TLC.

-

Once the reaction is complete, quench by the slow addition of water.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired (5-chloro-1H-indazol-3-yl)-N-phenylmethanamine.

Protocol 3: Synthesis of Schiff Base Derivatives

The condensation of this compound with primary amines readily forms Schiff bases (imines), which are themselves biologically active or can serve as intermediates for further transformations.

Detailed Experimental Protocol (Example with 4-Aminophenol):

-

Dissolve this compound (1.80 g, 10 mmol) in ethanol (50 mL).

-

Add a solution of 4-aminophenol (1.09 g, 10 mmol) in ethanol (20 mL).

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The product may precipitate.

-

Collect the solid by filtration, wash with cold ethanol, and dry to yield the Schiff base, 4-(((5-chloro-1H-indazol-3-yl)methylene)amino)phenol.

Data Presentation: Biological Activity of Indazole Derivatives

Derivatives of the indazole scaffold have shown significant activity against various cancer cell lines and protein kinases. The following tables summarize some of the reported inhibitory activities.

Table 1: Anticancer Activity of Indazole Derivatives against Various Cell Lines

| Compound Class | Cell Line | IC50 (µM) | Reference |

| 1H-indazole-3-amine Derivatives | Hep-G2 (Liver) | 3.32 | [2] |

| 1H-indazole-3-amine Derivatives | K562 (Leukemia) | 5.15 | [2] |

| 5-ethylsulfonyl-indazole-3-carboxamides | HCT-116 (Colorectal) | 0.023 | [3] |

| 5-ethylsulfonyl-indazole-3-carboxamides | MCF-7 (Breast) | 0.025 | [3] |

| Quinoline/Benzothiazole Schiff Bases | MCF-7 (Breast) | 10.65 - 13.78 | [4] |

| Quinoline/Benzothiazole Schiff Bases | A549 (Lung) | 10.89 - 13.76 | [4] |

Table 2: Kinase Inhibitory Activity of Indazole Derivatives

| Compound Class | Target Kinase | IC50 (nM) | Reference |

| Indazole Derivatives | VEGFR-2 | 1.24 | [5] |

| 5-ethylsulfonyl-indazole-3-carboxamides | EGFR | 57 | [6] |

| 5-ethylsulfonyl-indazole-3-carboxamides | VEGFR-2 | 21 | [6] |

| 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides | EGFR (T790M) | 9.5 | [7] |

| 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides | EGFR (WT) | 68 | [7] |

Mandatory Visualizations

Signaling Pathways

The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) signaling pathways are critical targets in cancer therapy. Many indazole derivatives have been developed as inhibitors of these pathways.

Caption: EGFR and VEGFR-2 signaling pathways and points of inhibition by indazole derivatives.

Experimental Workflows

The following diagram illustrates a general workflow for the synthesis and evaluation of this compound derivatives.

Caption: General workflow for synthesis and evaluation of this compound derivatives.

Logical Relationships

The derivatization of the core scaffold allows for the exploration of its chemical space to optimize its biological activity.

Caption: Logical relationship from core scaffold to lead compound identification.

References

- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Designing, Synthesis, and Anticancer Evaluation of Some New Quinoline and Benzothiazole Containing Schiff’s Bases [ajgreenchem.com]

- 5. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application of 5-chloro-1H-indazole-3-carbaldehyde in Cancer Research: A Synthetic Gateway to Novel Therapeutics

Introduction

5-chloro-1H-indazole-3-carbaldehyde is a pivotal chemical intermediate in the field of medicinal chemistry, particularly in the development of novel anti-cancer agents. While not typically employed directly as a therapeutic compound, its unique structural features make it an invaluable building block for the synthesis of a diverse range of indazole-based derivatives that exhibit potent anti-tumor activity. The indazole scaffold is a recognized "privileged" structure in drug discovery, known for its ability to interact with various biological targets, most notably protein kinases, which are key regulators of cellular processes frequently dysregulated in cancer.[1] Several FDA-approved kinase inhibitors, such as axitinib and pazopanib, feature the indazole core, underscoring its significance in oncology.[2][3]

This document provides detailed application notes on the utility of this compound as a precursor for synthesizing anti-cancer compounds, protocols for key synthetic transformations, and a summary of the biological activities of its derivatives.

Application Notes